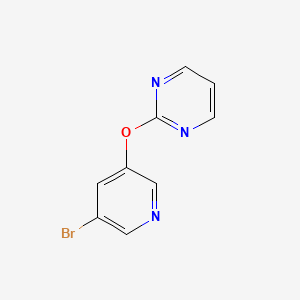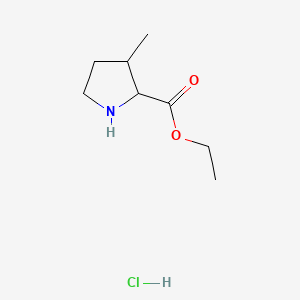![molecular formula C11H21NO2S B13917598 1,1-Dimethylethyl 3-[(methylthio)methyl]-1-pyrrolidinecarboxylate CAS No. 141699-60-7](/img/structure/B13917598.png)
1,1-Dimethylethyl 3-[(methylthio)methyl]-1-pyrrolidinecarboxylate
Vue d'ensemble
Description
tert-Butyl 3-((methylthio)methyl)pyrrolidine-1-carboxylate: is an organic compound that belongs to the class of pyrrolidines. It is characterized by the presence of a tert-butyl ester group, a methylthio substituent, and a pyrrolidine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-((methylthio)methyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with methyl iodide in the presence of a base such as sodium hydride (NaH). The reaction is carried out in a solvent like tetrahydrofuran (THF) at low temperatures (0°C) and then stirred at ambient temperature for an extended period (18 hours) to ensure complete reaction.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the use of flow microreactor systems for the efficient and sustainable synthesis of tertiary butyl esters has been reported. These systems offer advantages such as improved reaction control, scalability, and reduced environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 3-((methylthio)methyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted pyrrolidines
Applications De Recherche Scientifique
tert-Butyl 3-((methylthio)methyl)pyrrolidine-1-carboxylate has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. It is used in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology: The compound can be used in the design of bioactive molecules and the study of biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of tert-butyl 3-((methylthio)methyl)pyrrolidine-1-carboxylate depends on its specific application
Enzymes: It can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways.
Receptors: The compound can bind to receptors, modulating their activity and influencing cellular responses.
Signaling Pathways: It can interfere with or enhance signaling pathways, leading to changes in cellular functions
Comparaison Avec Des Composés Similaires
tert-Butyl 3-((methylthio)methyl)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
- tert-Butyl 3-aminopyrrolidine-1-carboxylate
- tert-Butyl 3-methoxypyrrolidine-1-carboxylate
- tert-Butyl 3-(methylamino)pyrrolidine-1-carboxylate
Uniqueness: The presence of the methylthio group in tert-butyl 3-((methylthio)methyl)pyrrolidine-1-carboxylate distinguishes it from other similar compounds. This functional group imparts unique reactivity and properties to the compound, making it valuable for specific applications in synthetic chemistry and drug design .
Propriétés
IUPAC Name |
tert-butyl 3-(methylsulfanylmethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2S/c1-11(2,3)14-10(13)12-6-5-9(7-12)8-15-4/h9H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDQOULTKGUYJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CSC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401168310 | |
| Record name | 1,1-Dimethylethyl 3-[(methylthio)methyl]-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401168310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141699-60-7 | |
| Record name | 1,1-Dimethylethyl 3-[(methylthio)methyl]-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141699-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 3-[(methylthio)methyl]-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401168310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl 8'-bromo-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'(3'H)-carboxylate](/img/structure/B13917521.png)
![8-(Benzyloxy)imidazo[1,2-a]pyridine-3-carboxylic Acid](/img/structure/B13917529.png)




![2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine;dihydrochloride](/img/structure/B13917582.png)





![7-(4-chlorophenyl)-2-(2,3-dihydroindole-1-carbonyl)-1,7-dimethyl-8H-furo[3,2-f]chromen-9-one](/img/structure/B13917630.png)

